
2-Methyl-1,3-dithian-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-dithian-5-one is an organic compound with the molecular formula C5H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its versatility in organic synthesis, particularly as a protective group for carbonyl compounds and as an acyl anion equivalent.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dithian-5-one can be synthesized through the reaction of acetaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions can facilitate large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes.
科学研究应用
2-Methyl-1,3-dithian-5-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-1,3-dithian-5-one involves its ability to act as an acyl anion equivalent. This allows it to participate in nucleophilic addition reactions, forming carbon-carbon bonds with electrophiles. The sulfur atoms in the dithiane ring can stabilize negative charges, facilitating these reactions .
Molecular Targets and Pathways: The compound primarily targets carbonyl compounds, protecting them from unwanted reactions during multi-step syntheses. It can also interact with various nucleophiles and electrophiles, enabling the formation of complex molecular architectures .
相似化合物的比较
1,3-Dithiane: Similar in structure but lacks the methyl group at the 2-position.
1,4-Dithiane: Contains a different arrangement of sulfur atoms, leading to distinct reactivity.
2-Trimethylsilyl-1,3-dithiane: A derivative with a trimethylsilyl group, offering different protective properties.
Uniqueness: 2-Methyl-1,3-dithian-5-one is unique due to its methyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where steric and electronic effects are crucial .
属性
CAS 编号 |
61367-45-1 |
|---|---|
分子式 |
C5H8OS2 |
分子量 |
148.3 g/mol |
IUPAC 名称 |
2-methyl-1,3-dithian-5-one |
InChI |
InChI=1S/C5H8OS2/c1-4-7-2-5(6)3-8-4/h4H,2-3H2,1H3 |
InChI 键 |
HDCJGQVGQGAJLM-UHFFFAOYSA-N |
规范 SMILES |
CC1SCC(=O)CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
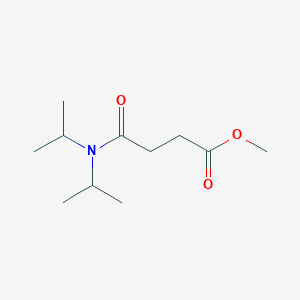
![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
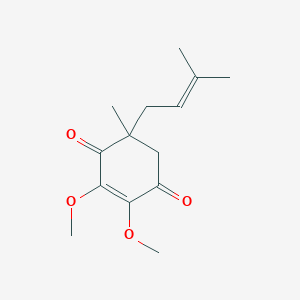
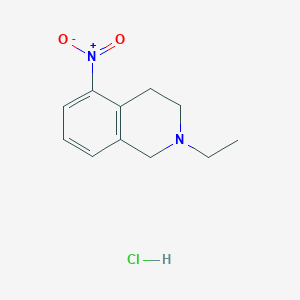
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
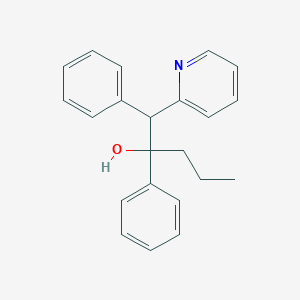
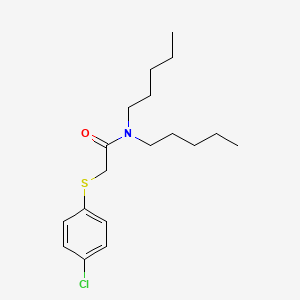
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
